molecular formula C24H18ClN3O4S B14135365 N-benzyl-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1172268-89-1

N-benzyl-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B14135365
CAS No.: 1172268-89-1
M. Wt: 479.9 g/mol
InChI Key: OMSFJEPLIYKBBQ-UHFFFAOYSA-N
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Description

N-benzyl-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a benzothiazole and benzoxazole moiety, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole and benzoxazole intermediates, followed by their coupling through an acetamide linkage. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and benzylating agents. Reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium or copper salts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or chloro positions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles or electrophiles such as halides or amines. Reaction conditions may vary but often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce primary or secondary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Potential use in drug development for its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide would depend on its specific biological target. Generally, compounds with benzothiazole and benzoxazole moieties can interact with various enzymes or receptors, modulating their activity. This interaction can involve binding to active sites, altering enzyme conformation, or affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Known for their antimicrobial and anticancer properties.

    Benzoxazole derivatives: Used in the development of fluorescent dyes and pharmaceuticals.

Uniqueness

N-benzyl-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is unique due to its specific combination of functional groups and heterocyclic rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

1172268-89-1

Molecular Formula

C24H18ClN3O4S

Molecular Weight

479.9 g/mol

IUPAC Name

N-benzyl-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide

InChI

InChI=1S/C24H18ClN3O4S/c1-31-19-12-11-16(25)22-21(19)26-23(33-22)28(13-15-7-3-2-4-8-15)20(29)14-27-17-9-5-6-10-18(17)32-24(27)30/h2-12H,13-14H2,1H3

InChI Key

OMSFJEPLIYKBBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CC=CC=C3)C(=O)CN4C5=CC=CC=C5OC4=O

Origin of Product

United States

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